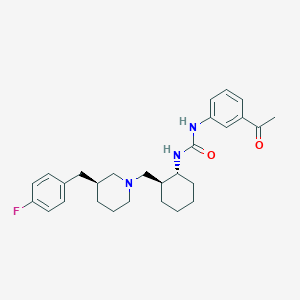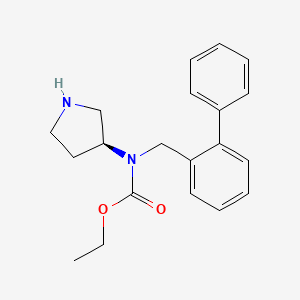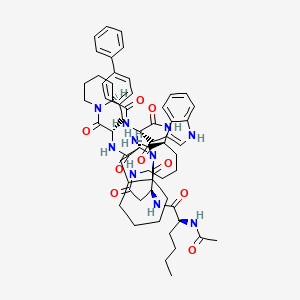![molecular formula C19H22Br2N4O6S B10779992 (2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide](/img/structure/B10779992.png)
(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JG26 est un puissant inhibiteur de l’ADAM17, une protéine 17 contenant un domaine de désintégrine et de métalloprotéinase. Il inhibe également ADAM8, ADAM10 et la métalloprotéinase matricielle 12 (MMP-12) avec des valeurs de CI50 de 12 nanomolaires, 1,9 nanomolaires, 150 nanomolaires et 9,4 nanomolaires, respectivement . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le système immunitaire et les voies inflammatoires .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de JG26 implique plusieurs étapes, notamment la préparation d’intermédiaires et leurs réactions ultérieures. La voie de synthèse détaillée et les conditions de réaction sont des informations exclusives et ne sont pas divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant la bromation, la sulfonation et l’amidation .
Méthodes de production industrielle
Les méthodes de production industrielle pour JG26 ne sont pas largement documentées. Le composé est généralement produit dans des laboratoires de recherche et des installations de fabrication chimique spécialisées. Le processus de production implique des mesures strictes de contrôle de la qualité pour garantir une pureté et une cohérence élevées .
Analyse Des Réactions Chimiques
Types de réactions
JG26 subit diverses réactions chimiques, notamment :
Oxydation : JG26 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : JG26 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium aluminium sont généralement utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfonamides oxydés, tandis que la réduction peut produire des amines .
Applications de la recherche scientifique
JG26 a plusieurs applications de recherche scientifique, notamment :
Immunologie : Utilisé pour étudier le système immunitaire et les voies inflammatoires en inhibant ADAM17 et d’autres enzymes apparentées
Recherche sur le cancer : Étudié pour son rôle potentiel dans l’inhibition de la croissance tumorale et des métastases en ciblant les métalloprotéinases.
Neurosciences : Étudié pour ses effets sur les voies neuronales et ses applications thérapeutiques potentielles dans les maladies neurodégénératives.
Développement de médicaments : Utilisé comme composé de départ dans le développement de nouveaux agents thérapeutiques ciblant les métalloprotéinases.
Applications De Recherche Scientifique
JG26 has several scientific research applications, including:
Immunology: Used to study the immune system and inflammation-related pathways by inhibiting ADAM17 and other related enzymes
Cancer Research: Investigated for its potential role in inhibiting tumor growth and metastasis by targeting metalloproteinases.
Neuroscience: Studied for its effects on neural pathways and potential therapeutic applications in neurodegenerative diseases.
Drug Development: Used as a lead compound in the development of new therapeutic agents targeting metalloproteinases.
Mécanisme D'action
JG26 exerce ses effets en inhibant l’activité d’ADAM17, ADAM8, ADAM10 et MMP-12. Ces enzymes jouent un rôle crucial dans divers processus biologiques, notamment la signalisation cellulaire, l’inflammation et le remodelage tissulaire. En inhibant ces enzymes, JG26 module la réponse immunitaire et réduit l’inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Marimastat : Un autre puissant inhibiteur des métalloprotéinases, utilisé dans la recherche sur le cancer.
Doxycycline : Un inhibiteur à large spectre des métalloprotéinases avec une activité antibactérienne et antitumorale.
TAPI-1 : Un inhibiteur d’ADAM17 et d’autres métalloprotéinases, utilisé dans la recherche en immunologie.
Unicité de JG26
JG26 est unique en raison de sa grande puissance et de sa sélectivité pour ADAM17, ADAM8, ADAM10 et MMP-12. Sa capacité à inhiber plusieurs métalloprotéinases en fait un outil précieux pour étudier les voies biologiques complexes et développer de nouveaux agents thérapeutiques .
Propriétés
Formule moléculaire |
C19H22Br2N4O6S |
|---|---|
Poids moléculaire |
594.3 g/mol |
Nom IUPAC |
(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide |
InChI |
InChI=1S/C19H22Br2N4O6S/c20-13-8-12(9-14(21)10-13)11-31-15-3-5-16(6-4-15)32(29,30)25-17(18(26)24-28)2-1-7-23-19(22)27/h3-6,8-10,17,25,28H,1-2,7,11H2,(H,24,26)(H3,22,23,27)/t17-/m1/s1 |
Clé InChI |
QTXVPJOTKLUYMQ-QGZVFWFLSA-N |
SMILES isomérique |
C1=CC(=CC=C1OCC2=CC(=CC(=C2)Br)Br)S(=O)(=O)N[C@H](CCCNC(=O)N)C(=O)NO |
SMILES canonique |
C1=CC(=CC=C1OCC2=CC(=CC(=C2)Br)Br)S(=O)(=O)NC(CCCNC(=O)N)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid](/img/structure/B10779924.png)
![5-(4-chlorophenyl)-N-[8-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]octyl]-3,4-dihydro-2H-pyrano[3,2-c]quinoline-9-carboxamide;tetrahydrochloride](/img/structure/B10779925.png)
![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-3-phenyl-2-[[(2S,3S,4R,5S)-2,3,5-trihydroxy-4-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B10779931.png)
![5-[(1S,5R)-8-acetyl-8-azabicyclo[3.2.1]oct-2-en-3-yl]-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-2-(2,3-dihydro-1-benzofuran-6-ylmethylamino)pyridine-3-carboxamide](/img/structure/B10779939.png)
![2-Acetylamino-N-[2-(4-butyryl-4-phenyl-piperidin-1-yl)-1-(4-methoxy-benzyl)-2-oxo-ethyl]-3-(1H-imidazol-4-yl)-propionamide](/img/structure/B10779940.png)
![methyl 5-[3-(1H-benzimidazol-2-yl)propyl-methylamino]-2-(4-bromophenyl)-5-oxo-2-propan-2-ylpentanoate](/img/structure/B10779950.png)
![3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methylpiperazin-1-yl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B10779954.png)

![(4R)-8-chloro-4-hydroxy-N-[4-(trifluoromethoxy)phenyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B10779962.png)
![8-[[3-[(1,1-dioxothian-4-yl)methoxy]piperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-quinolin-2-one](/img/structure/B10779967.png)

![4-[4-[7-Amino-2-(1,2,3-benzothiadiazol-7-yl)-3-(difluoromethyl)furo[2,3-c]pyridin-4-yl]pyrazol-1-yl]cyclohexan-1-ol](/img/structure/B10779982.png)
![Ethyl 2-amino-4-[4-(dimethylamino)phenyl]thiophene-3-carboxylate](/img/structure/B10779991.png)

